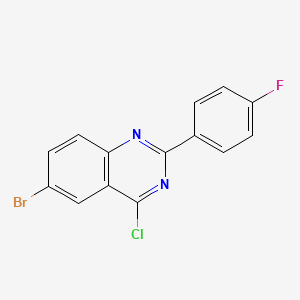

6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline

Descripción general

Descripción

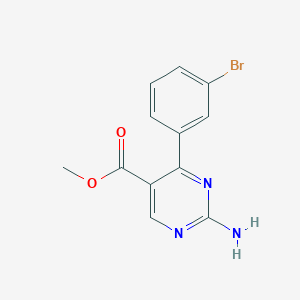

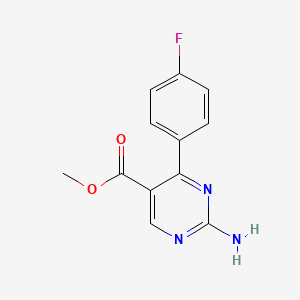

6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline is a chemical compound with the molecular formula C14H7BrClFN2 . It belongs to the class of quinazolines, which are heterocyclic compounds containing a two-ring system with two nitrogen atoms in the six-membered ring .

Synthesis Analysis

The synthesis of 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline involves amination of 6-bromo-4-chloroquinazoline with various halogenated aniline derivatives in a tetrahydrofuran-isopropanol (THF-iPrOH) mixture in the presence of HCl as a catalyst under reflux .Molecular Structure Analysis

The molecular weight of 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline is 337.57 . The InChI key and other structural details can be found in the provided references .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline, such as melting point, boiling point, and density, are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación

1. Therapeutic Agents in Urinary Bladder Cancer Therapy

- Summary of Application: Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

- Methods of Application: The studies of a series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have demonstrated that the derivatives are characterized by antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells .

- Results or Outcomes: The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

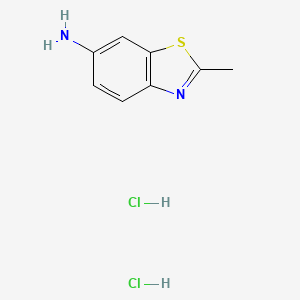

2. Antibacterial Activity of Schiff Base Metal (II) Complexes

- Summary of Application: A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .

- Methods of Application: Elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points were used to characterize the Schiff base and the metal complexes .

- Results or Outcomes: The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

Safety And Hazards

Direcciones Futuras

Quinazoline derivatives, including 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline, have shown significant potential in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on designing and synthesizing new quinazoline-based compounds as potential drugs with anticancer potency .

Propiedades

IUPAC Name |

6-bromo-4-chloro-2-(4-fluorophenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrClFN2/c15-9-3-6-12-11(7-9)13(16)19-14(18-12)8-1-4-10(17)5-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPACZKCRFSBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680003 | |

| Record name | 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline | |

CAS RN |

885277-35-0 | |

| Record name | 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

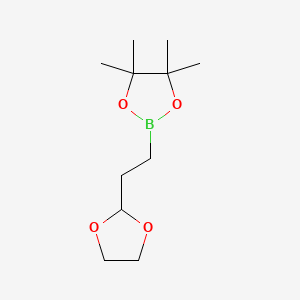

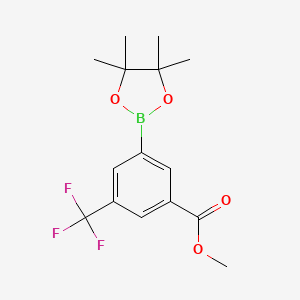

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.